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Abstract
Delavinone, an isosteroidal alkaloid with the chemical formula C₂₇H₄₃NO₂, is a natural product

isolated from Fritillaria cirrhosa. This document provides a comprehensive overview of the

current understanding of Delavinone's chemical structure, biological activity, and mechanism

of action, with a focus on its potential as an anti-cancer agent. While specific quantitative data

on its bioactivity and detailed synthetic protocols are not extensively available in the public

domain, this guide synthesizes the existing knowledge and provides representative

experimental methodologies relevant to its study.

Chemical Structure and Properties
Delavinone, also known as Hupehenirine or Sinpeinine A, is classified as an isosteroidal

alkaloid.[1] Its fundamental chemical and physical properties are summarized in the table

below.
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Property Value Source

Chemical Formula C₂₇H₄₃NO₂ [1]

Molecular Weight 413.646 g/mol [1]

CAS Number 96997-98-7 [1]

Type of Compound Isosteroidal Alkaloid [1][2]

Botanical Source Fritillaria cirrhosa [3]

Synonyms Hupehenirine, Sinpeinine A [1]

The chemical structure of Delavinone is presented below:

Biological Activity and Mechanism of Action
Recent studies have highlighted the potential of Delavinone as a therapeutic agent,

particularly in the context of colorectal cancer (CRC). Research indicates that Delavinone can

significantly inhibit the proliferation of CRC cells.[1][4]
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The primary mechanism of action of Delavinone in CRC is the induction of ferroptosis, a form

of programmed cell death dependent on iron and characterized by the accumulation of lipid

peroxides.[4] Delavinone triggers oxidative stress within cancer cells, leading to this specific

cell death pathway.[4]

Signaling Pathway
The anti-cancer activity of Delavinone is attributed to its interaction with the PKCδ/Nrf2/GPX4

signaling axis.[4] Delavinone inhibits the kinase activity of Protein Kinase C delta (PKCδ). This

inhibition prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related

factor 2 (Nrf2).[4]

Consequently, the nuclear translocation of Nrf2 is diminished, leading to a downregulation of

genes involved in the synthesis of glutathione (GSH).[4] The depletion of GSH, a crucial

antioxidant, sensitizes the cancer cells to lipid peroxidation and subsequent ferroptosis.

Overexpression of Glutathione Peroxidase 4 (GPX4), a key enzyme in repairing lipid peroxides,

has been shown to weaken the anti-cancer effects of Delavinone, further confirming this

mechanism.[4]
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Delavinone inhibits PKCδ, preventing Nrf2 phosphorylation and nuclear translocation, which

reduces GSH synthesis and induces ferroptosis.

Quantitative Data
While the inhibitory effect of Delavinone on colorectal cancer cell proliferation has been

qualitatively described, specific IC₅₀ values from publicly accessible literature are not currently

available. Further research is required to quantify the potency of Delavinone against various

cancer cell lines.
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Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of Delavinone
are not readily available. However, this section provides representative methodologies for key

experiments used in the study of Delavinone and similar compounds.

General Workflow for Isolation and Characterization
The isolation and characterization of Delavinone from its natural source, Fritillaria cirrhosa,

would typically follow the workflow outlined below.

Fritillaria cirrhosa plant material

Methanol Extraction

Chromatographic Techniques
(e.g., Column Chromatography, HPLC)

Isolation of Delavinone

Structure Elucidation

Mass Spectrometry NMR Spectroscopy
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A general workflow for the isolation and structural identification of Delavinone from its natural

source.

Representative Protocol for PKCδ Kinase Assay
To assess the inhibitory effect of Delavinone on PKCδ activity, a kinase assay would be

performed. The following is a representative protocol based on commercially available kits and

common laboratory practices.

Objective: To determine the in vitro inhibitory activity of Delavinone on PKCδ.

Materials:

Recombinant human PKCδ enzyme

PKCδ substrate (e.g., a specific peptide)

ATP (Adenosine triphosphate)

Assay buffer (e.g., HEPES buffer containing MgCl₂, DTT)

Delavinone stock solution (in DMSO)

Kinase detection reagent (e.g., ADP-Glo™, fluorescence polarization probe)

Microplate reader

Procedure:

Prepare Reagents: Dilute the PKCδ enzyme, substrate, and ATP to their final working

concentrations in the assay buffer. Prepare a serial dilution of Delavinone.

Kinase Reaction:

To the wells of a microplate, add the assay buffer.

Add the Delavinone dilutions or vehicle control (DMSO).

Add the PKCδ enzyme and incubate for a short period to allow for inhibitor binding.
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Initiate the kinase reaction by adding the substrate and ATP mixture.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time

(e.g., 60 minutes).

Detection:

Stop the kinase reaction by adding a stop solution (e.g., EDTA).

Add the kinase detection reagent according to the manufacturer's instructions.

Incubate to allow the detection signal to develop.

Data Analysis:

Measure the signal (luminescence or fluorescence) using a microplate reader.

Calculate the percentage of inhibition for each Delavinone concentration relative to the

vehicle control.

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Representative Protocol for UPLC-MS/MS Quantification
in Biological Matrices
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-

MS/MS) method is essential for pharmacokinetic studies of Delavinone.[3] The following is a

general protocol.

Objective: To quantify the concentration of Delavinone in plasma samples.

Materials:

UPLC system coupled with a tandem mass spectrometer

C18 analytical column

Mobile phase A: Water with 0.1% formic acid
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Mobile phase B: Acetonitrile with 0.1% formic acid

Delavinone standard

Internal standard (IS)

Plasma samples

Protein precipitation agent (e.g., acetonitrile)

Procedure:

Sample Preparation:

Thaw plasma samples.

To a known volume of plasma, add the internal standard.

Precipitate proteins by adding a protein precipitation agent.

Vortex and centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream

of nitrogen.

Reconstitute the residue in the mobile phase.

UPLC-MS/MS Analysis:

Inject the prepared sample onto the UPLC system.

Separate Delavinone and the IS on the C18 column using a gradient elution with mobile

phases A and B.

Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM)

mode. Specific precursor-to-product ion transitions for Delavinone and the IS should be

optimized.

Data Analysis:
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Integrate the peak areas for Delavinone and the IS.

Calculate the peak area ratio (Delavinone/IS).

Construct a calibration curve using known concentrations of Delavinone standards.

Determine the concentration of Delavinone in the plasma samples by interpolating from

the calibration curve.

Conclusion and Future Directions
Delavinone is a promising natural product with demonstrated anti-cancer activity against

colorectal cancer cells through the induction of ferroptosis via the PKCδ/Nrf2/GPX4 signaling

pathway. While its chemical structure is well-defined, further research is needed to fully

elucidate its therapeutic potential. Key areas for future investigation include:

Quantitative Bioactivity Studies: Determination of IC₅₀ values against a broad panel of

cancer cell lines to understand its potency and selectivity.

Total Synthesis: Development of a synthetic route to enable the production of larger

quantities for preclinical and clinical studies and to allow for the synthesis of analogs with

improved activity.

In-depth Spectroscopic Analysis: Publication of detailed NMR and other spectroscopic data

to serve as a reference for future studies.

In Vivo Efficacy: Evaluation of the anti-tumor efficacy of Delavinone in animal models of

cancer.

Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess its

absorption, distribution, metabolism, excretion, and safety profile.

The information presented in this technical guide provides a solid foundation for researchers

and drug development professionals interested in exploring the therapeutic potential of

Delavinone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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